molecular formula C9H9N3O2 B038887 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 123855-79-8

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B038887
CAS RN: 123855-79-8
M. Wt: 191.19 g/mol
InChI Key: JQOJMOQTNUNYMT-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ) is a hydrophobic molecule synthesized by alkylation of quinoxalines . It has been shown to be an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . 6MDQ is also a supramolecular material with excellent adsorption properties .


Synthesis Analysis

The synthesis of 6MDQ involves the reaction of substituted o-phenylenediamine and oxalic acid under solvent-free conditions by a simple grinding method . Another method involves the action of benzyl chloride on 6MDQ in the presence of potassium carbonate and a catalytic quantity of tetra-n-butylammonium bromide .


Molecular Structure Analysis

The molecular structure of 6MDQ is complex and involves various interactions. For instance, complexes of DAAO with various inhibitors disclosed the binding mode mainly including a critical hydrogen bond (HB) with Arg283, π – π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD), and/or a HB with the backbone carbonyl of Gly313 .


Chemical Reactions Analysis

6MDQ has been shown to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . It has also been used as an effective corrosion inhibitor .


Physical And Chemical Properties Analysis

6MDQ is a hydrophobic molecule . More detailed physical and chemical properties could not be found in the available literature.

Scientific Research Applications

Neuropharmacological Studies

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has been examined for its role in neuropharmacology, particularly focusing on excitatory neurotransmission. Studies have explored its effects as a non-NMDA receptor antagonist, impacting excitatory amino acid responses in neural tissues. For instance, Yamada et al. (1989) quantitatively characterized the compound's ability to reduce peak inward currents produced by excitatory amino acids in rat hippocampus cultures, suggesting its potent and selective antagonistic properties against non-NMDA receptors (Yamada, Dubinsky, & Rothman, 1989). Similarly, research by Neuman et al. (1988) and Blake et al. (1989) demonstrated the compound's utility in blocking excitatory synaptic transmission in hippocampal slices, emphasizing its potential as a pharmacological tool in studying synaptic processes (Neuman, Ben-Ari, Gho, & Cherubini, 1988); (Blake, Yates, Brown, & Collingridge, 1989).

Synthetic Chemistry and Molecular Studies

In synthetic chemistry, the compound has facilitated the development of novel molecules with potential pharmacological properties. Zouitini et al. (2017) described the synthesis of new quinoxalines, including 6-methyl-1,4-dihydroquinoxaline-2,3-dione, highlighting its role in generating compounds with significant biological activity (Zouitini, Rodi, Elmsellem, Chahdi, Misbahi, Janati, Ouzidan, Akhazzane, & Essassi, 2017). This demonstrates the compound's versatility in contributing to new chemical entities that could be explored for various therapeutic applications.

Cellular Mechanisms and Biological Impact

Research also extends into the cellular impact of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione, particularly in the context of cellular development and cytotoxicity. For example, studies on aminoanthraquinones, related to the quinoxaline dione structure, have shown significant cytotoxic activity against cancer cell lines, illustrating the broader potential of such compounds in therapeutic contexts (Nor, Sukari, Azziz, Wong, Alimon, & Juhan, 2013).

Mechanism of Action

The mechanism of action of 6MDQ is related to its inhibitory effect on DAAO. This inhibition is probably related to the inhibition of spinal hydrogen peroxide . It has also been used as an additive to increase the adsorption of organic pollutants from water or soil .

properties

IUPAC Name

7-amino-4-methyl-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOJMOQTNUNYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599301
Record name 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123855-79-8
Record name 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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